
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride
Overview
Description
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: is a chemical compound with the molecular formula C13H11BrFN.ClH and a molecular weight of 316.6 g/mol . It is a derivative of methanamine and contains a bromine atom and a fluorine atom on the phenyl ring, making it a halogenated aromatic amine.
Synthetic Routes and Reaction Conditions:
Bromination and Fluorination: The compound can be synthesized by starting with 2-fluorobenzene and subjecting it to bromination using bromine (Br2) in the presence of a catalyst like iron (III) bromide (FeBr3) .
Amination: The resulting 4-bromo-2-fluorobenzene is then reacted with methylamine (CH3NH2) under conditions of elevated temperature and pressure to form the corresponding amine.
Hydrochloride Formation: The amine is then treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods: The industrial production of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process typically includes the use of continuous flow reactors and advanced purification techniques to achieve high-quality end products.
Chemical Reactions Analysis
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like alkyl halides or amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous ether.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of halogenated compounds with biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems, leading to biological responses.
Pathways Involved: The exact pathways depend on the specific application and target, but they may involve signaling pathways, metabolic pathways, or other biochemical processes.
Comparison with Similar Compounds
(4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride: can be compared with other similar compounds, such as:
(4-Bromo-2-fluorophenyl)methanamine: Similar structure but without the phenyl group.
(4-Bromo-2,6-difluorophenyl)methanamine hydrochloride: Similar structure but with an additional fluorine atom.
[4-bromo-2-(trifluoromethyl)phenyl]methanamine hydrochloride: Similar structure but with a trifluoromethyl group instead of a fluorine atom.
Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring makes This compound unique compared to other similar compounds, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-phenylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFN.ClH/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9;/h1-8,13H,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUIWVVIGPUOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=C(C=C2)Br)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


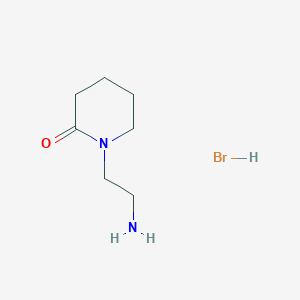


![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)

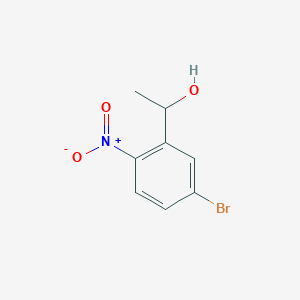
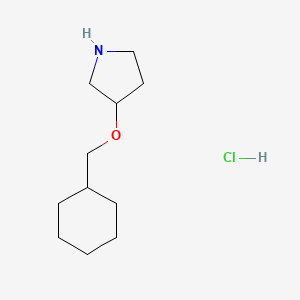
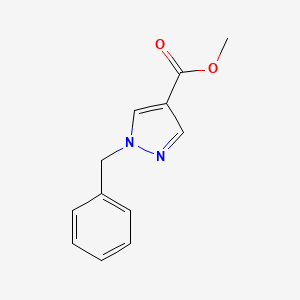

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)
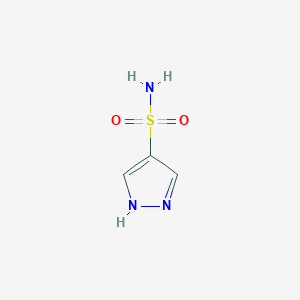
![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)
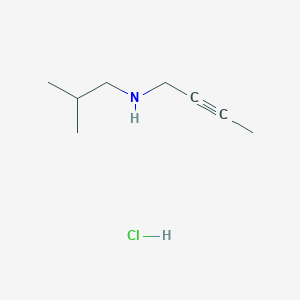
![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)
